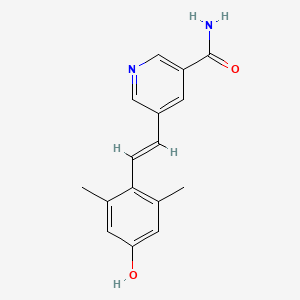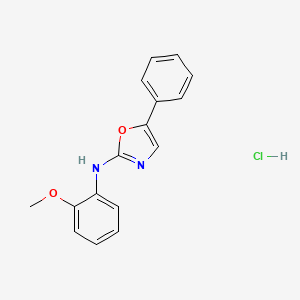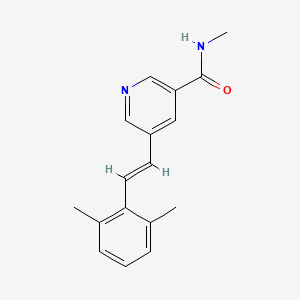
(E)-5-(4-Hydroxy-2,6-dimethylstyryl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4-Hydroxy-2,6-dimethylstyryl)nicotinamide is an organic compound characterized by its unique structure, which includes a nicotinamide moiety and a styryl group substituted with hydroxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Hydroxy-2,6-dimethylstyryl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2,6-dimethylbenzaldehyde and nicotinamide.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxy-2,6-dimethylbenzaldehyde and nicotinamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the styryl linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-Hydroxy-2,6-dimethylstyryl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The styryl double bond can be reduced to form a saturated derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-2,6-dimethylstyryl derivatives.
Reduction: Formation of 5-(4-hydroxy-2,6-dimethylphenethyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-5-(4-Hydroxy-2,6-dimethylstyryl)nicotinamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for various diseases.
Industry
In the materials science industry, this compound could be used in the design of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which (E)-5-(4-Hydroxy-2,6-dimethylstyryl)nicotinamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6-dimethylstyrene: Shares the styryl moiety but lacks the nicotinamide group.
Nicotinamide: Contains the nicotinamide moiety but lacks the styryl group.
(E)-5-Styryl-2,6-dimethylnicotinamide: Similar structure but without the hydroxy group.
Uniqueness
(E)-5-(4-Hydroxy-2,6-dimethylstyryl)nicotinamide is unique due to the combination of its hydroxy, dimethyl, and styryl groups with the nicotinamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-[(E)-2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-10-5-14(19)6-11(2)15(10)4-3-12-7-13(16(17)20)9-18-8-12/h3-9,19H,1-2H3,(H2,17,20)/b4-3+ |
InChI Key |
WJVCASAEBZAPDS-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C/C2=CC(=CN=C2)C(=O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC2=CC(=CN=C2)C(=O)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonyl-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755227.png)
![N-[4-[2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-yl]-N',N'-dimethylpropane-1,3-diamine;methanesulfonic acid](/img/structure/B10755236.png)
![6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine](/img/structure/B10755239.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755244.png)

![6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]quinazolin-4-amine;hydrochloride](/img/structure/B10755253.png)
![(E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline](/img/structure/B10755258.png)
![4-[2-(4-Fluorophenyl)-6-trifluoromethylpyrazolo[1,5-a]pyridin-3-yl]-2-pyrimidinamine](/img/structure/B10755264.png)
![5-[(E)-2-(2,6-dichlorophenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755266.png)
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;sulfuric acid](/img/structure/B10755283.png)

![5-[(E)-2-(2,6-diethylphenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755311.png)
